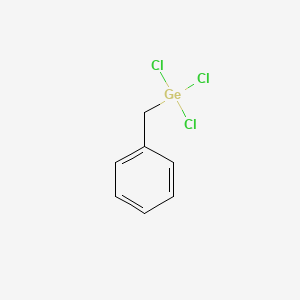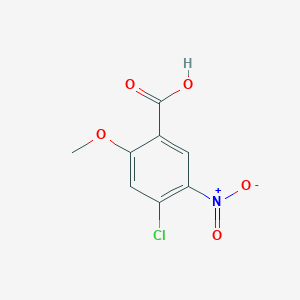
4-Chloro-2-methoxy-5-nitrobenzoic acid
Overview
Description
4-Chloro-2-methoxy-5-nitrobenzoic acid is a derivative of alkoxybenzoic acid1. It is a complex organic compound with the molecular formula C8H6ClNO52.
Synthesis Analysis
This compound can be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide1. It can also serve as a starting material in heterocyclic oriented synthesis (HOS) leading to various condensed nitrogenous cycles3.
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methoxy-5-nitrobenzoic acid can be analyzed using various spectroscopic techniques. For instance, 1H and 13C-NMR spectra can be used for characterization1. The crystal structures can be solved by direct methods using programs like SHELXS-974.Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-2-methoxy-5-nitrobenzoic acid are not explicitly mentioned in the search results. However, nitro compounds in general can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation5.Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-2-methoxy-5-nitrobenzoic acid is 231.59 g/mol2. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 52. The exact mass and monoisotopic mass are 230.9934500 g/mol2.Scientific Research Applications
-
Synthesis of Tetra-substituted Imidazole
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of a tetra-substituted imidazole .
- Method : A one-pot synthesis of the imidazole is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
- Results : The synthesized imidazole was reacted with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II), and Zn (II)) to obtain metal complexes . The compounds were evaluated for their antioxidant and antimicrobial activities .
-
Nonlinear Optical Single Crystal Growth
- Field : Materials Science
- Application : A similar compound, 4-chloro-2-nitroaniline, is used in the growth of organic nonlinear optical single crystals .
- Method : The crystal was developed by a slow evaporation method at 40 °C .
- Results : The grown crystal was found to be thermally stable up to 115 °C and was confirmed to be a soft material . The second harmonic generation efficiency was tested by the Kurtz Perry powder method .
-
Synthesis of Neuroprotective Compound
- Field : Medicinal Chemistry
- Application : 5-Methoxy-2-nitrobenzoic acid, a similar compound, is used in the synthesis of dictyoquinazol A, a neuroprotective compound .
- Method : The specific synthesis method is not detailed in the source, but it typically involves a series of organic reactions .
- Results : The synthesized compound, dictyoquinazol A, has been found to have neuroprotective properties .
-
Synthesis of Pyrrolobenzodiazepines
- Field : Organic Chemistry
- Application : 5-Methoxy-2-nitrobenzoic acid is used in the synthesis of pyrrolobenzodiazepines .
- Method : The specific synthesis method is not detailed in the source, but it typically involves a series of organic reactions .
- Results : Pyrrolobenzodiazepines are a class of compounds that have been studied for their potential medicinal properties .
-
Preparation of Nitro Compounds
- Field : Organic Chemistry
- Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
- Method : The specific synthesis method involves a reaction of hydrocarbons with nitric acid .
- Results : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .
-
Substituent Effects on Acidity
- Field : Physical Chemistry
- Application : The presence of an electron‑withdrawing or electron‑releasing group affects the stability of a positively charged carbocation .
- Method : The specific method involves the use of substituents to determine the acidity .
- Results : The presence of substituents like nitro groups can affect the acidity of the compound .
Safety And Hazards
While specific safety and hazard information for 4-Chloro-2-methoxy-5-nitrobenzoic acid is not available, similar compounds like 4-Chloro-2-methylbenzoic acid are considered hazardous according to the 2012 OSHA Hazard Communication Standard7.
Future Directions
The future directions of 4-Chloro-2-methoxy-5-nitrobenzoic acid research could involve its potential use as a novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent6. It could also serve as a starting material in heterocyclic oriented synthesis (HOS) leading to various condensed nitrogenous cycles3.
properties
IUPAC Name |
4-chloro-2-methoxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBXOVZBSUWTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511424 | |
| Record name | 4-Chloro-2-methoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxy-5-nitrobenzoic acid | |
CAS RN |
68255-77-6 | |
| Record name | 4-Chloro-2-methoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


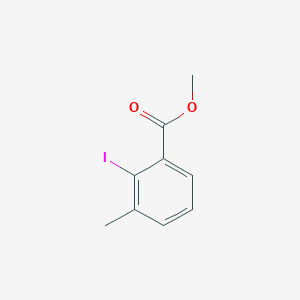

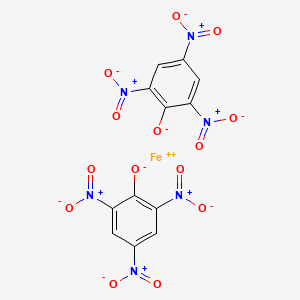
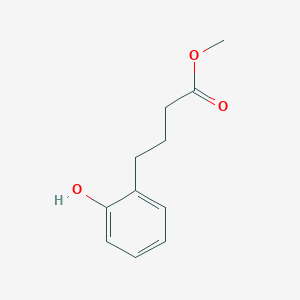
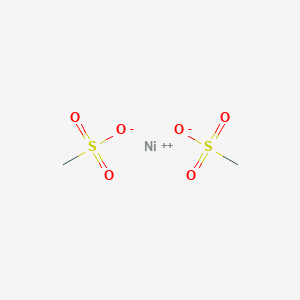
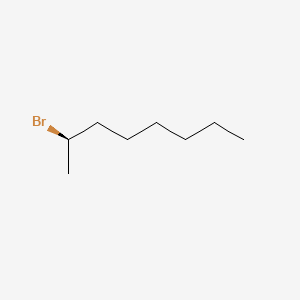
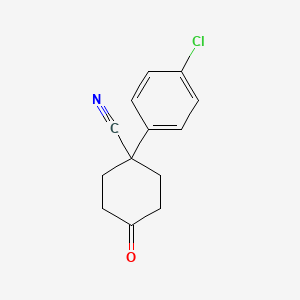
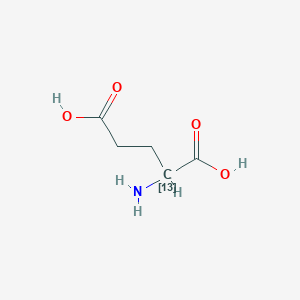
![5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1611532.png)
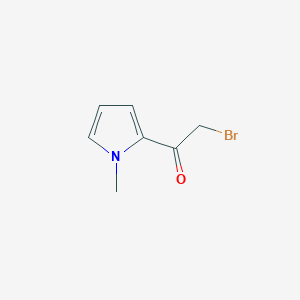
![3'-Nitro-[1,1'-biphenyl]-2-ol](/img/structure/B1611535.png)

![Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate](/img/structure/B1611538.png)
